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Compound of Interest

Compound Name: Rhodirubin A

Cat. No.: B15567374 Get Quote

Disclaimer: Initial searches for "Rhodirubin A" yielded limited specific information beyond a

CAS number (64235-73-2) from a commercial supplier, without detailed chemical, biological, or

experimental data. Given the similarity in name and the extensive research available, this guide

focuses on Indirubin, a structurally related and well-characterized compound with significant

biological activity. It is plausible that "Rhodirubin A" is a rare or less-documented analog, and

the information on Indirubin may serve as a valuable reference for researchers in the field of

drug development.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of Indirubin, with a focus on its mechanism of action as a kinase

inhibitor. Detailed experimental protocols and visualizations of key signaling pathways are

included to support researchers and drug development professionals.

Chemical Structure and Properties of Indirubin
Indirubin is a bis-indole alkaloid and a structural isomer of indigo. It is the active component of

the traditional Chinese medicine preparation Danggui Longhui Wan, used in the treatment of

chronic myelocytic leukemia.

Chemical Structure:

IUPAC Name: 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one

Molecular Formula: C₁₆H₁₀N₂O₂
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CAS Number: 479-41-4

Physical and Chemical Properties:

Property Value Reference

Molecular Weight 262.26 g/mol [1]

Appearance Dark red crystalline powder [2]

Melting Point 348-353 °C [2]

Solubility

Slightly soluble in DMSO and

tetrahydrofuran; insoluble in

water and ethanol.

[2]

Purity ≥97% (commercially available) [1]

Mechanism of Action and Biological Activity
Indirubin and its derivatives are potent inhibitors of several protein kinases, primarily through

competitive binding to the ATP-binding site of these enzymes.[1][3] This inhibition disrupts

downstream signaling pathways that are crucial for cell cycle regulation, proliferation, and

survival.

Primary Molecular Targets:

Cyclin-Dependent Kinases (CDKs): Indirubin inhibits several CDKs, including CDK1, CDK2,

and CDK5, leading to cell cycle arrest at the G1/S and G2/M phases.[2]

Glycogen Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β by Indirubin affects multiple

signaling pathways, including the Wnt/β-catenin pathway, and is relevant in the context of

both cancer and neurodegenerative diseases like Alzheimer's.[4]

Signal Transducer and Activator of Transcription 3 (STAT3): Indirubin derivatives have been

shown to block STAT3 signaling, which is often constitutively active in cancer cells.[5]

Aryl Hydrocarbon Receptor (AHR) and Pregnane X Receptor (PXR): Indirubin can activate

these xenobiotic receptors, leading to downstream effects on gene expression, including
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those involved in wound healing.[6]

The multifaceted inhibitory profile of Indirubin contributes to its observed anti-proliferative, anti-

inflammatory, and anti-angiogenic properties.[7]

Key Signaling Pathways Modulated by Indirubin
The following diagrams illustrate the major signaling pathways affected by Indirubin.
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Caption: Indirubin inhibits CDK/Cyclin complexes, leading to cell cycle arrest.
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Caption: Indirubin inhibits GSK-3β, stabilizing β-catenin and modulating gene expression.
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Caption: Indirubin derivatives can inhibit the STAT3 signaling pathway.

Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK and GSK-3β)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC₅₀) of Indirubin against its target kinases.

Materials:
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Recombinant human CDK/cyclin complexes or GSK-3β

Kinase-specific peptide substrate

Indirubin

ATP

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

White, opaque 96-well or 384-well plates

Procedure:

Compound Preparation: Prepare a stock solution of Indirubin in DMSO. Perform serial

dilutions in kinase assay buffer to obtain a range of concentrations for testing.

Enzyme and Substrate Preparation: Dilute the kinase to the desired concentration in kinase

assay buffer. Prepare a substrate/ATP mixture in the same buffer. The optimal

concentrations of enzyme, substrate, and ATP should be determined empirically.

Kinase Reaction:

Add the serially diluted Indirubin or vehicle control (DMSO) to the wells of the microplate.

Add the diluted kinase to each well.

Initiate the reaction by adding the substrate/ATP mixture.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the

reaction is in the linear range.

ADP Detection (using ADP-Glo™ as an example):

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

Measure the luminescence using a plate-reading luminometer.

Subtract the background luminescence (wells without enzyme).

Plot the luminescence signal against the logarithm of the Indirubin concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of Indirubin on the cell cycle distribution of a

cancer cell line.

Materials:

Cancer cell line (e.g., K562)

Cell culture medium and supplements

Indirubin

Trypsin-EDTA

Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)

Propidium Iodide (PI)/RNase A staining solution

Flow cytometer

Procedure:

Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.

Treat the cells with various concentrations of Indirubin or a vehicle control (DMSO) for a

specified duration (e.g., 24, 48, or 72 hours).

Cell Harvesting and Fixation:

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cell pellet with cold PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

Incubate on ice for at least 30 minutes or store at -20°C.

Staining:

Centrifuge the fixed cells to remove the ethanol.

Wash the cell pellet with PBS.

Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room

temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Gate the cell population to exclude debris and doublets.

Generate a histogram of DNA content to determine the percentage of cells in the G0/G1,

S, and G2/M phases of the cell cycle.[9]

Conclusion
Indirubin is a potent, multi-targeted kinase inhibitor with well-documented anti-proliferative and

anti-inflammatory activities. Its ability to modulate key signaling pathways, such as those

regulated by CDKs, GSK-3β, and STAT3, makes it a compelling lead compound for the

development of novel therapeutics, particularly in oncology. The experimental protocols
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provided herein offer a framework for the further investigation and characterization of Indirubin

and its derivatives. While the specific properties of Rhodirubin A remain to be fully elucidated,

the comprehensive data available for Indirubin provides a strong foundation for related

research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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